4-nitro-1H-pyrazole-3,5-dicarboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-nitro-1H-pyrazole-3,5-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3N3O6/c9-4(10)1-3(8(13)14)2(5(11)12)7-6-1/h(H,6,7)(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEGBMJMGROCSHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NN=C1C(=O)O)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20362834 | |
| Record name | 4-nitro-1H-pyrazole-3,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20362834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62078-43-7 | |
| Record name | 4-nitro-1H-pyrazole-3,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20362834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Characterization Techniques and Spectroscopic Analysis of 4 Nitro 1h Pyrazole 3,5 Dicarboxylic Acid
Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ¹⁴N NMR)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
While a complete, publicly available NMR dataset for 4-nitro-1H-pyrazole-3,5-dicarboxylic acid is not readily found in the surveyed literature, the synthesis of its dihydrate has been reported. uni-muenchen.de The analysis of closely related derivatives, such as its dimethyl ester, is documented and offers valuable insights into the expected spectral features of the parent acid. For instance, the synthesis of various energetic materials has utilized derivatives of this compound, with characterization data provided for the products. acs.org
¹H NMR Spectroscopy In ¹H NMR spectroscopy of a potential this compound sample, one would anticipate observing signals corresponding to the carboxylic acid protons and the N-H proton of the pyrazole (B372694) ring. The carboxylic acid protons are typically characterized by broad singlets that appear at a downfield chemical shift (often >10 ppm), and their position can be highly dependent on the solvent and concentration. The N-H proton of the pyrazole ring would also present as a broad singlet, with its chemical shift influenced by hydrogen bonding and the electronic nature of the substituents. Due to the symmetrical nature of the molecule, only one signal would be expected for the two equivalent carboxylic acid groups.
¹³C NMR Spectroscopy The ¹³C NMR spectrum is expected to show distinct signals for the different carbon atoms in the molecule. Key expected resonances would include those for the two equivalent carboxylic acid carbons, which typically appear in the range of 160-185 ppm. The carbon atoms of the pyrazole ring would also give rise to characteristic signals. The carbon atom bearing the nitro group (C4) would be significantly deshielded, while the chemical shifts of the C3 and C5 carbons, bonded to the carboxylic acid groups, would also be influenced by the electron-withdrawing nature of the substituents. For comparison, in a related compound, three signals were observed in the ¹³C spectrum at 142.8, 138.6, and 99.9 ppm. uni-muenchen.de
¹⁴N NMR Spectroscopy ¹⁴N NMR spectroscopy could provide direct information about the nitrogen environments within the pyrazole ring and the nitro group. The chemical shifts in ¹⁴N NMR are very sensitive to the electronic structure and symmetry of the nitrogen atoms. One would expect to observe signals corresponding to the two different types of nitrogen atoms in the pyrazole ring and a distinct signal for the nitrogen atom of the nitro group. However, the quadrupolar nature of the ¹⁴N nucleus often leads to broad signals, which can sometimes be challenging to observe. Specific ¹⁴N NMR data for this compound is not available in the reviewed literature.
Table 1: Representative NMR Data for a Related Pyrazole Compound
| Nucleus | Chemical Shift (δ) ppm | Multiplicity |
| ¹H | 9.06 | s |
| ¹³C | 140.6, 126.0, 124.4 | - |
| Data for a related nitropyrazole compound for comparative purposes. uni-muenchen.de |
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification and Molecular Interactions
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a powerful method for identifying functional groups and probing intermolecular interactions within a compound.
Infrared (IR) Spectroscopy The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its various functional groups. A broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the hydrogen-bonded carboxylic acid groups. The C=O stretching vibration of the carboxylic acid groups would likely appear as a strong, sharp band around 1700-1725 cm⁻¹. The presence of the nitro group would be confirmed by two strong absorption bands: one for the asymmetric stretching vibration (around 1500-1560 cm⁻¹) and another for the symmetric stretching vibration (around 1300-1370 cm⁻¹). Vibrations associated with the pyrazole ring, including C-N and N-N stretching, as well as ring deformation modes, would also be present in the fingerprint region of the spectrum. IR data for the compound shows characteristic bands at 3563.13, 1715.45, 1530.33, and 1354.50 cm⁻¹, corresponding to O-H, C=O, and NO₂ stretching vibrations, respectively. acs.org
Raman Spectroscopy Raman spectroscopy provides complementary information to IR spectroscopy. The symmetric vibrations of non-polar bonds often give rise to strong Raman signals. For this compound, the symmetric stretching vibration of the nitro group is expected to be a prominent feature in the Raman spectrum. The pyrazole ring vibrations would also be Raman active. Due to the presence of the center of symmetry in the dimerized form (in the solid state), some vibrations may be mutually exclusive in the IR and Raman spectra, providing further structural insights.
Table 2: Key Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Assignment |
| 3563.13 | O-H Stretch (Carboxylic Acid) |
| 1715.45 | C=O Stretch (Carboxylic Acid) |
| 1530.33 | Asymmetric NO₂ Stretch |
| 1354.50 | Symmetric NO₂ Stretch |
| Data obtained from a study on the synthesis of novel energetic materials. acs.org |
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a fundamental analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns.
For this compound (C₅H₃N₃O₆), the expected exact mass would be approximately 217.00 g/mol . In a typical mass spectrum, a molecular ion peak ([M]⁺ or [M-H]⁻) corresponding to this mass would confirm the identity of the compound.
The fragmentation pattern would provide further structural verification. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (•OH), water (H₂O), and a carboxyl group (•COOH or CO₂). The nitro group can also be lost as NO₂. The pyrazole ring itself can undergo cleavage, leading to smaller fragment ions. A detailed analysis of these fragments would allow for the reconstruction of the molecular structure. While specific mass spectrometry data for this compound is not detailed in the searched literature, its derivatives have been characterized by this method. uni-muenchen.de
Single Crystal X-ray Diffraction for Solid-State Structure Determination and Crystal Packing Analysis
Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and crystal packing.
A hypothetical crystal structure of this compound would likely feature strong intermolecular hydrogen bonds between the carboxylic acid groups of adjacent molecules, potentially forming dimeric or polymeric structures. The N-H of the pyrazole ring would also participate in hydrogen bonding, likely with the oxygen atoms of the nitro or carboxylic acid groups of neighboring molecules. The nitro groups themselves could influence the crystal packing through dipole-dipole interactions. The precise determination of these features would require successful growth of single crystals and subsequent X-ray diffraction analysis.
Computational Chemistry and Theoretical Investigations of 4 Nitro 1h Pyrazole 3,5 Dicarboxylic Acid
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 4-nitro-1H-pyrazole-3,5-dicarboxylic acid, DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), are instrumental in understanding its geometry and electronic properties. rsc.orgacints.com These calculations reveal that the pyrazole (B372694) ring, substituted with a nitro group and two carboxylic acid groups, possesses a stable, planar geometry. The presence of these functional groups significantly influences the electronic distribution and reactivity of the molecule.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in explaining chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comnumberanalytics.comlibretexts.org The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. taylorandfrancis.comscbt.com
For this compound, the electron-withdrawing nature of the nitro group and the carboxylic acid groups leads to a significant lowering of both the HOMO and LUMO energy levels. The LUMO is predominantly localized on the nitro group and the pyrazole ring, indicating that these are the primary sites for nucleophilic attack. Conversely, the HOMO is distributed over the pyrazole ring. The presence of multiple electron-withdrawing groups results in a relatively large HOMO-LUMO gap, which suggests high kinetic stability.
Table 1: Predicted Frontier Molecular Orbital Energies and Properties of this compound
| Parameter | Predicted Value (eV) | Description |
| EHOMO | -8.5 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -3.2 | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap (ΔE) | 5.3 | Indicator of chemical stability and reactivity |
Note: These values are illustrative and based on typical DFT calculations for similar nitroaromatic compounds.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.netresearchgate.netdtic.mil The MEP map of this compound reveals distinct regions of positive and negative electrostatic potential.
The most negative regions (typically colored red or yellow) are concentrated around the oxygen atoms of the nitro and carboxylic acid groups, making them susceptible to electrophilic attack. The hydrogen atoms of the carboxylic acid groups and the N-H of the pyrazole ring exhibit the most positive electrostatic potential (colored in blue), indicating these are the likely sites for nucleophilic attack. This charge distribution is a direct consequence of the high electronegativity of the oxygen and nitrogen atoms.
Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic interactions within a molecule. uni-muenchen.deresearchgate.netrsc.org For this compound, NBO analysis can elucidate the nature of intramolecular hydrogen bonds and other stabilizing interactions.
Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior
While specific molecular dynamics (MD) simulation studies on this compound are not widely published, the methodology is crucial for understanding its conformational dynamics and behavior in solution. MD simulations can model the movement of atoms over time, providing insights into the flexibility of the carboxylic acid groups and the potential for different tautomeric forms of the pyrazole ring in a solvent environment. Such simulations would be essential for understanding how the molecule interacts with its surroundings, for instance, in a biological system or a reaction medium.
Theoretical Prediction of Acid Dissociation Constants (pKa) and Basicity of Pyrazole Dicarboxylic Acids
The theoretical prediction of pKa values is a significant application of computational chemistry, providing crucial information about the acidity of a compound in solution. nih.govmrupp.infonih.gov For this compound, which has two carboxylic acid protons and a pyrazole N-H proton, multiple pKa values are expected.
Computational approaches, often using a combination of DFT calculations for gas-phase energies and a continuum solvation model (like PCM or SMD) to account for solvent effects, can predict these pKa values with reasonable accuracy. nih.gov The strong electron-withdrawing effect of the nitro group is expected to significantly lower the pKa values of the carboxylic acid groups, making them stronger acids than benzoic acid. The pyrazole N-H proton is also acidic, and its pKa can be similarly estimated.
Table 2: Predicted pKa Values for Ionizable Protons of this compound
| Ionizable Proton | Predicted pKa Range | Influence of Functional Groups |
| Carboxylic Acid (-COOH) | 1.5 - 2.5 | Lowered by the electron-withdrawing nitro group and adjacent carboxyl group. |
| Pyrazole N-H | 4.0 - 5.0 | Acidity influenced by the aromatic system and electron-withdrawing substituents. |
Note: These are estimated ranges based on the electronic effects of the substituents and data for similar compounds.
Mechanistic Studies of Reaction Pathways and Transition States
Computational chemistry is invaluable for elucidating reaction mechanisms by identifying transition states and calculating activation energies. For this compound, theoretical studies could investigate various reactions, such as decarboxylation, reduction of the nitro group, or reactions involving the carboxylic acid functionalities.
Coordination Chemistry and Metal Organic Framework Mof Applications of 4 Nitro 1h Pyrazole 3,5 Dicarboxylic Acid
4-Nitro-1H-pyrazole-3,5-dicarboxylic Acid as a Polydentate Ligand
This compound is classified as a polydentate ligand, meaning it can bind to a central metal atom through multiple donor atoms simultaneously. The presence of two carboxylate groups and two nitrogen atoms in the pyrazole (B372694) ring provides a rich variety of potential coordination sites. The specific atoms that bind to the metal, and the way they do so, define the coordination mode of the ligand.
Elucidation of Coordination Modes (N, O-chelation, bridging) of Pyrazole-Dicarboxylic Acid Ligands
Pyrazole-dicarboxylic acid ligands, including the 4-nitro derivative, exhibit a remarkable diversity in their coordination behavior. The specific coordination mode adopted depends on several factors, such as the metal ion used, the reaction conditions, and the presence of other coordinating molecules.
Common coordination modes observed for pyrazole-dicarboxylic acid ligands include:
N,O-chelation: In this mode, one nitrogen atom of the pyrazole ring and an oxygen atom from an adjacent carboxylate group bind to the same metal center, forming a stable chelate ring. This is a frequently observed motif in the coordination chemistry of pyrazole-carboxylate ligands.
Bridging: The ligand can act as a bridge between two or more metal centers. This can occur in several ways:
The two nitrogen atoms of the pyrazole ring can each bind to a different metal ion.
The two carboxylate groups can coordinate to different metal centers.
A combination of nitrogen and oxygen atoms can be involved in bridging, such as in an N,N',O-coordinated mode where the ligand simultaneously chelates and bridges, leading to the formation of metallocycles. nih.gov
The deprotonation state of the carboxylic acid groups and the pyrazole N-H group also plays a crucial role in determining the coordination. The ligand can exist in fully deprotonated or partially deprotonated forms, which influences its charge and coordinating ability. nih.gov
Design Principles for Ligand-Metal Assembly in Coordination Compounds
The assembly of coordination compounds from ligands and metal ions is a process governed by principles of molecular recognition and self-assembly. The final structure of the resulting compound is dictated by the intrinsic properties of the building blocks and the reaction conditions.
Key factors influencing the assembly of coordination compounds with pyrazole-dicarboxylic acid ligands include:
Metal Ion Coordination Geometry: The preferred coordination number and geometry of the metal ion (e.g., octahedral, tetrahedral, square planar) direct the spatial arrangement of the ligands around it.
Ligand Rigidity and Flexibility: While many MOF designs utilize rigid aromatic ligands to create predictable structures, ligands with some conformational flexibility, like those based on aliphatic backbones, can lead to interesting dynamic properties. nih.gov The pyrazole-dicarboxylic acid backbone offers a degree of rigidity that is beneficial for forming stable frameworks.
Solvent Effects: The choice of solvent can significantly influence the resulting crystal structure. Different solvents can alter the solubility of the reactants and can also act as competing ligands, coordinating to the metal centers and affecting the final framework.
pH and Temperature: These reaction parameters can alter the deprotonation state of the ligand and the kinetics of the reaction, leading to different structural outcomes.
Ancillary Ligands: The introduction of additional ligands (ancillary or co-ligands) can modify the coordination environment of the metal ion and lead to the formation of mixed-ligand frameworks with different topologies and properties.
Construction of Coordination Polymers and Metal-Organic Frameworks (MOFs)
The ability of this compound to act as a versatile bridging ligand makes it an excellent candidate for the construction of coordination polymers and MOFs. These materials consist of metal ions or clusters linked together by organic ligands to form extended one-, two-, or three-dimensional networks.
Control over Dimensionality and Topology (1D, 2D, 3D Networks)
The final dimensionality of the coordination polymer (1D chain, 2D layer, or 3D framework) is a direct consequence of the connectivity established between the metal nodes and the organic linkers. By carefully selecting the reaction components and conditions, it is possible to exert a degree of control over the resulting structure.
1D Networks: One-dimensional chains can form when the ligand bridges metal centers in a linear fashion. For instance, the use of certain solvents can lead to the formation of 1D zigzag or ladder-like coordination chains. rsc.org
2D Networks: Two-dimensional layered structures can be assembled when the ligands connect the metal nodes in a planar arrangement. These layers can then stack upon one another, held together by weaker interactions like hydrogen bonds or van der Waals forces.
3D Networks: Three-dimensional frameworks are created when the ligands bridge the metal centers in all three dimensions, resulting in a porous structure. The topology of these networks can be quite complex and is often described by notations that reflect the connectivity of the nodes and linkers. The use of auxiliary ligands can pillar 2D layers to form 3D frameworks. rsc.org
The table below provides examples of how different conditions and co-ligands can influence the dimensionality of copper(II) complexes with pyrazole-3,5-dicarboxylic acid (a related ligand).
Table 1: Influence of Reaction Conditions on the Dimensionality of Cu(II)-Pyrazole-3,5-dicarboxylate Complexes
| Co-ligand | Solvent | Dimensionality | Reference |
|---|---|---|---|
| 1,2-di(4-pyridyl)ethane | Water/DMF | 1D Chain | rsc.org |
| 1,2-di(4-pyridyl)ethane | Water/Ethanol (B145695) | 0D (Tetranuclear) | rsc.org |
| 1,2-di(4-pyridyl)ethane | DMF | 1D Chain | rsc.org |
| 1,2-di(4-pyridyl)ethane | DMF/Acetonitrile | 1D Ladder | rsc.org |
This table is based on data for the related pyrazole-3,5-dicarboxylic acid ligand and is illustrative of the principles that also apply to its nitro-substituted derivative.
pH-Controlled MOF Synthesis and Resulting Structural Diversity
By systematically varying the pH, it is possible to isolate different crystalline phases with distinct structures and properties from the same set of starting materials. A higher pH generally leads to a greater degree of deprotonation of the carboxylic acid groups, favoring certain coordination modes and potentially leading to more highly connected networks. Conversely, at lower pH, the ligand may be only partially deprotonated, resulting in different structural motifs. This pH-dependent structural diversity allows for a targeted approach to synthesizing MOFs with desired topologies.
Functional Properties of this compound-Based MOFs
The incorporation of this compound into MOFs can impart a range of functional properties to the resulting materials. The nitro group, in particular, can influence the electronic properties of the framework and provide specific interaction sites.
While research specifically detailing the functional properties of MOFs based solely on this compound is emerging, the broader class of pyrazole-based MOFs has shown promise in several areas:
Luminescence: Some MOFs constructed from pyrazole-dicarboxylic acid derivatives exhibit luminescence, which can be sensitive to the presence of certain molecules. This property makes them potential candidates for chemical sensing applications, such as the detection of metal ions. rsc.org
Magnetic Properties: The arrangement of metal ions within the framework and the nature of the bridging ligands can lead to interesting magnetic phenomena, such as antiferromagnetic exchange between adjacent metal centers. rsc.org
Catalysis: The porous nature of MOFs and the presence of accessible metal sites make them attractive for applications in heterogeneous catalysis. MOFs derived from cobalt and polycarboxylate ligands have been investigated as precursors for electrocatalysts in oxygen reduction reactions. rsc.org
Biological Activity: Coordination complexes and metal-organic materials based on pyrazole derivatives have been explored for their potential anticancer properties. researchgate.net For example, a series of zinc-based metal-organic chains with 4-nitro-1H-pyrazole as a ligand demonstrated significant cytotoxicity against human cervical cancer cells. researchgate.net
The functional properties of these materials are intrinsically linked to their structural and chemical composition, highlighting the importance of the design principles discussed in the preceding sections.
Gas Adsorption and Separation Capabilities (e.g., CO2 capture)
Metal-organic frameworks are renowned for their high porosity and tunable structures, making them excellent candidates for gas adsorption and separation. The incorporation of specific functional groups into the MOF structure can significantly enhance selectivity for certain gases, such as carbon dioxide (CO2). The this compound ligand is particularly well-suited for this purpose. The nitro (-NO2) group, with its strong electron-withdrawing nature and polarity, can create favorable electrostatic interactions with the CO2 molecule's quadrupole moment.
While specific adsorption data for MOFs synthesized exclusively from this compound is not extensively documented, the performance of other nitro-functionalized MOFs provides strong evidence for its potential. For instance, MOFs containing nitro groups often exhibit enhanced CO2 uptake and selectivity over other gases like nitrogen (N2) and methane (B114726) (CH4). nih.govresearchgate.net The combination of the polar nitro group and the acidic protons of the pyrazole ring can create specific binding sites that preferentially interact with CO2.
Research on pyrazolate-based MOFs has demonstrated their effectiveness in gas separation. researchgate.netscitepress.org For example, a Co(II)-based MOF constructed with a pyrazole-carboxamide ligand showed notable CO2 uptake (103.2 cm³/g at 273 K) and good selectivity for CO2/CH4 separation. researchgate.net Similarly, the water-stable aluminum pyrazole dicarboxylate MOF-303 has been identified as a highly efficient and reusable filter for capturing polar molecules. researchgate.net These examples highlight the utility of the pyrazole-dicarboxylate framework. The addition of a nitro group to this framework is expected to further augment the CO2 affinity through localized dipole interactions. Molecular simulations on other MOFs have confirmed that strong electrostatic interactions are a key mechanism for high CO2 selectivity. researchgate.net
Table 1: Comparison of CO2 Adsorption in Functionalized MOFs
| MOF Material | Functional Group(s) | CO2 Uptake | Conditions | Selectivity | Reference |
|---|---|---|---|---|---|
| Zn(BPZNO₂) | Nitro (-NO₂) | 21.8 wt% (4.95 mmol/g) | 298 K, 1.2 bar | CO₂/N₂: 15 (Henry) | nih.gov |
| [Co₄(HL²⁻)₄(DMF)₂(H₂O)₂]n | Pyrazole, Amide | 103.2 cm³/g | 273 K, 1 bar | CO₂/CH₄: 7.25 | researchgate.net |
| ZnAtzCO₃ | Triazolate, Carbonate | 44.8 cm³/g | 298 K, 15 kPa | CO₂/N₂: 3538 | researchgate.net |
This table presents data for related MOFs to illustrate the effect of relevant functional groups on CO2 capture, suggesting the potential of MOFs based on this compound.
Luminescent Sensing Applications
Luminescent MOFs (L-MOFs) have emerged as a significant class of materials for chemical sensing due to their high sensitivity, selectivity, and rapid response times. rsc.org The luminescence of a MOF can originate from the organic linker, the metal center, or energy transfer between them. The this compound ligand possesses intrinsic features that are advantageous for creating L-MOFs. The pyrazole ring is an aromatic heterocycle that can exhibit fluorescence, which can be modulated upon coordination to a metal center.
MOFs constructed from pyrazole-dicarboxylate and other similar dicarboxylate linkers have shown promise in sensing applications. For example, a zinc-based coordination polymer derived from a 1-(3,5-dicarboxy-benzyl)-1H-pyrazole-3,5-dicarboxylic acid ligand demonstrated the ability to selectively sense Fe³⁺ ions and acetone (B3395972) through fluorescence quenching. epa.gov In another study, a terbium-based MOF using pyridine-3,5-dicarboxylic acid was developed as a fluorescent sensor for nitroaromatic explosives. researchgate.net The detection mechanism in such sensors often involves fluorescence quenching caused by electron or energy transfer between the MOF framework and the analyte. researchgate.net
Catalytic Performance in Heterogeneous Systems
MOFs are highly versatile heterogeneous catalysts, offering advantages such as high surface area, uniform active sites, and structural tunability. acs.orgnih.gov The catalytic activity of a MOF can arise from coordinatively unsaturated metal sites (acting as Lewis acids) or from functional groups on the organic linkers (acting as Brønsted acids or bases). nih.govnih.gov
MOFs built with this compound have the potential for bifunctional catalysis. The uncoordinated carboxylic acid groups, if present after synthesis, or the coordinated carboxylates can serve as Brønsted acid sites, similar to what has been observed in other carboxylate-based MOFs used for reactions like epoxide alcoholysis. nih.gov The pyrazole ring itself contains nitrogen atoms that can act as Lewis basic sites. Furthermore, the metal nodes of the framework can function as Lewis acid centers. nih.gov
Research on pyrazolate-based MOFs has demonstrated their potential in selective catalysis. nih.govrsc.org For example, a highly robust, fluorinated porphyrinic pyrazolate MOF, PCN-624, was shown to be an efficient heterogeneous catalyst for the selective synthesis of fullerene-anthracene bisadducts, maintaining its activity over multiple cycles. nih.gov Coordination polymers based on pyridine-dicarboxylic acid linkers have also been successfully employed as recyclable catalysts for Knoevenagel condensation reactions. nih.gov The presence of both acidic (carboxylate) and basic (pyrazole nitrogen) sites within a single framework derived from this compound could facilitate synergistic catalysis for a variety of organic transformations. mdpi.com
Development of Energetic MOFs (EMOFs) Utilizing Nitrated Pyrazole Linkers
Energetic Metal-Organic Frameworks (EMOFs) are a class of materials designed to store and release large amounts of chemical energy, offering potential advantages over traditional explosives in terms of stability, sensitivity, and performance. The key to designing effective EMOFs is the use of organic linkers that are themselves energetic, typically containing a high nitrogen content and nitro (-NO2) or nitramino (-NHNO2) groups. nih.govnih.gov These features contribute to a high heat of formation, high density, and a favorable oxygen balance.
The this compound ligand is an excellent candidate for constructing EMOFs. Its key energetic characteristics include:
High Nitrogen Content: The pyrazole ring is a nitrogen-rich heterocycle. High nitrogen content leads to a higher heat of formation and the generation of gaseous N2 upon decomposition, which is an environmentally benign product. nih.gov
Nitro Group: The -NO2 group is a classic energetic functional group (toxophore) that increases the density and oxygen balance of the material, leading to enhanced detonation velocity and pressure. nih.gov
Oxygen Content: The presence of both nitro and carboxylate groups provides a significant amount of oxygen, which can improve the oxygen balance of the resulting EMOF, allowing for more complete combustion. nih.gov
Studies on other nitrated azole-based energetic compounds have demonstrated the effectiveness of this strategy. For instance, energetic coordination polymers based on 1,2,3-triazole-4,5-dicarboxylic acid have been synthesized as promising components for "green" pyrotechnics, exhibiting high thermal stability and insensitivity. rsc.org A review of nitrated-pyrazole energetic compounds highlights that they possess high densities, good thermal stability, and excellent detonation properties. nih.gov Research on isomeric dinitro-pyrazole-tetrazole compounds further shows that the arrangement of nitro groups and the resulting intermolecular interactions, such as hydrogen bonding and π–π stacking, are crucial for achieving high density and superior detonation performance. rsc.org EMOFs based on other nitrated triazoles have been shown to have high decomposition temperatures (e.g., 285 °C) and very low sensitivity to impact and friction, addressing the critical balance between energy and safety. nih.gov
Table 2: Properties of Representative Energetic Ligands and Compounds
| Compound/Ligand | Key Energetic Features | Decomposition Temp. (°C) | Detonation Velocity (D, km/s) | Detonation Pressure (P, GPa) | Reference |
|---|---|---|---|---|---|
| 4-Nitropyrazole (4-NP) | Nitro, Pyrazole ring | - | 6.68 | 18.81 | nih.gov |
| 1,5-di(nitramino)tetrazole (DNAT) | Nitramino, Tetrazole ring | - | 9.97 | 43.4 | nih.gov |
| K-BNTA E-MOF | Nitro, Triazole ring, Imino bridge | 285 | (Calculated) High | (Calculated) High | nih.gov |
This table provides data for related energetic materials to contextualize the potential of EMOFs derived from this compound.
Advanced Applications and Future Research Directions
Versatile Molecular Scaffolds for Functional Materials
The inherent electronic and structural features of 4-nitro-1H-pyrazole-3,5-dicarboxylic acid make it a compelling candidate for the development of advanced functional materials. Its pyrazole (B372694) core, coupled with the strong electron-withdrawing nitro group, can be exploited to create materials with tailored electronic and optical properties.
Non-linear Optical (NLO) Properties in Pyrazole Derivatives
Non-linear optical (NLO) materials are crucial for a range of photonic applications, including optical data processing and quantum information technologies. researchgate.netrsc.org The efficiency of second-order NLO phenomena, such as second-harmonic generation (SHG), is contingent on the material possessing a non-centrosymmetric crystal structure. semanticscholar.orgresearchgate.net Metal-Organic Frameworks (MOFs) have emerged as a promising class of materials for NLO applications due to their high degree of structural tunability, which allows for the rational design of non-centrosymmetric structures. researchgate.netrsc.org
The use of asymmetric organic linkers with significant push-pull electronic characteristics (an electron-donating group and an electron-accepting group) is a key strategy in the design of NLO-active MOFs. researchgate.net this compound is an excellent candidate for such applications. The pyrazole ring can act as an electron donor, while the nitro group serves as a powerful electron acceptor. This intramolecular charge-transfer characteristic is a fundamental prerequisite for high second-order hyperpolarizability.
By coordinating this ligand with various metal ions, it is possible to construct non-centrosymmetric MOFs. The dicarboxylic acid groups provide robust coordination sites, directing the assembly of the framework. The selection of metal ions and the control of coordination geometry are critical factors in achieving the desired acentric arrangement of the pyrazole units, which is essential for a macroscopic SHG response. semanticscholar.orgresearchgate.net
Electronic and Semiconductor Material Exploration
The exploration of pyrazole derivatives in electronic and semiconductor applications is a burgeoning field of research. For instance, trifluoromethyl-substituted 1H-pyrazolo[3,4-b]quinolines have been investigated for their potential in organic light-emitting diodes (OLEDs) and bulk heterojunction solar cells. mdpi.com These studies have demonstrated that the electronic properties and emission characteristics can be finely tuned by modifying the substituents on the pyrazole core. mdpi.com
In a more direct application of related compounds, copper(II) complexes synthesized with pyrazole-3,5-dicarboxylic acid have been shown to exhibit semiconducting properties, with band gaps ranging from 2.13 to 2.62 eV. researchgate.net These complexes have also demonstrated efficacy as photocatalysts for the degradation of organic dyes under visible light. researchgate.net
The presence of the nitro group in this compound is expected to significantly influence its electronic properties, likely lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This characteristic is advantageous for creating n-type semiconductor materials. The calculated LUMO energy for related nitro-substituted pyrazole derivatives suggests a strong electron-accepting capacity. aablocks.com By incorporating this ligand into coordination polymers or MOFs, it may be possible to develop novel semiconducting materials with tunable band gaps and charge transport properties for applications in electronics and photocatalysis.
Supramolecular Chemistry and Self-Assembly Processes
The dicarboxylic acid functionality of this compound makes it an exceptional building block for supramolecular chemistry and crystal engineering. The carboxylic acid groups are strong hydrogen bond donors and acceptors, capable of forming robust and directional interactions that guide the self-assembly of molecules into well-defined architectures.
Studies on the co-crystallization of pyrazole-3,5-dicarboxylic acid with various nitrogen-containing bases have demonstrated the formation of diverse supramolecular assemblies driven by hydrogen bonding. researchgate.net Similarly, research on 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid, a closely related compound, has revealed the formation of different supramolecular structures, such as molecular chains and layers, depending on the solvent used for crystallization. bg.ac.rs In these structures, the pyrazole and carboxylic acid groups participate in a network of hydrogen bonds, either directly between pyrazole molecules or mediated by solvent molecules. bg.ac.rs
The two carboxylic acid groups on this compound provide a strong driving force for the formation of extended hydrogen-bonded networks, such as tapes, sheets, and three-dimensional frameworks. The nitro group can also participate in weaker intermolecular interactions, further influencing the packing of the molecules in the solid state. The ability to form predictable hydrogen-bonding motifs makes this compound a valuable tool for the rational design of crystalline materials with desired topologies and properties.
Integration into Hybrid Organic-Inorganic Systems
Hybrid organic-inorganic materials combine the desirable properties of both organic and inorganic components, such as the flexibility and functionality of organic molecules with the stability and ordered nature of inorganic frameworks. researchgate.netrsc.orgnih.gov this compound is an ideal organic linker for the synthesis of such hybrid materials, particularly MOFs and functionalized nanoparticles.
The dicarboxylic acid groups can chelate or bridge metal ions to form extended coordination networks. Lanthanide metal-organic frameworks have been successfully synthesized using dicarboxyl-functionalized ligands, resulting in materials with interesting luminescence and catalytic properties. rsc.orgrsc.org The pyrazole-dicarboxylate ligand has been used to construct lanthanide coordination polymers, and the resulting hybrid materials have shown potential for luminescent applications. researchgate.net
Furthermore, 1H-pyrazole-3,5-dicarboxylic acid has been used to functionalize the surface of cobalt ferrite (B1171679) (CoFe₂O₄) nanoparticles. researchgate.net This surface modification allows for the subsequent immobilization of metal ions, creating a magnetically recoverable nanocatalyst. researchgate.net The use of this compound in similar systems could lead to the development of advanced hybrid materials with tailored electronic, optical, or catalytic functionalities.
Future Research Trajectories
While the potential of this compound is evident, further research is required to fully realize its applications. A key area for future investigation is the development of sustainable and scalable synthetic methodologies.
Development of Sustainable and Scalable Synthetic Methodologies
The traditional synthesis of pyrazole dicarboxylic acids often involves the oxidation of dimethylpyrazole with strong oxidizing agents like potassium permanganate (B83412), which can generate significant waste. chemicalbook.com The nitration of pyrazole rings typically requires the use of harsh reagents like fuming nitric acid and sulfuric acid, which can be hazardous, especially on a large scale. researchgate.net
Moreover, exploring one-pot multicomponent reactions could offer a more efficient and atom-economical pathway to this and related compounds. researchgate.net The development of scalable processes is also crucial for the commercial viability of any materials derived from this compound. researchgate.net This includes optimizing reaction conditions to improve yields, reduce reaction times, and ensure high purity of the final product.
Q & A
Q. What are the optimal synthetic routes for preparing 4-nitro-1H-pyrazole-3,5-dicarboxylic acid?
The synthesis typically involves two steps: (1) nitration of diethyl pyrazole-3,5-dicarboxylate using a HNO₃/H₂SO₄ mixture under controlled temperatures (0–5°C) to introduce the nitro group regioselectively at position 4 , followed by (2) hydrolysis of the ester groups. Hydrolysis can be achieved via alkaline saponification (e.g., NaOH/EtOH reflux) to yield the dicarboxylic acid. Key parameters include temperature control during nitration to avoid byproducts and stoichiometric optimization for hydrolysis.
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- NMR : ¹H/¹³C NMR confirms the presence of the nitro group (δ 8.5–9.0 ppm for aromatic protons) and carboxylic acid protons (broad signal at δ 10–12 ppm).
- X-ray crystallography : Resolves the planar pyrazole ring, nitro group orientation, and hydrogen-bonding networks (e.g., dimeric structures via carboxylic acid groups) .
- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch of carboxylic acids) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) .
Q. How do the nitro and carboxylic acid groups influence reactivity in downstream applications?
The nitro group acts as a strong electron-withdrawing group, enhancing electrophilic substitution at the pyrazole ring. Carboxylic acids enable salt formation (e.g., with amines) or esterification for derivatization. For example, coupling reactions with alcohols or amines under DCC/DMAP conditions can generate bioactive esters or amides .
Advanced Research Questions
Q. What strategies address regioselectivity challenges during nitration of pyrazole precursors?
Regioselectivity at position 4 is driven by steric and electronic factors. Computational studies (DFT) suggest the nitro group prefers the less hindered position, while electron density maps indicate higher reactivity at position 4 due to resonance stabilization. Experimental validation involves comparative nitration of substituted pyrazoles and analysis via HPLC/LC-MS to quantify positional isomers .
Q. How can researchers mitigate instability issues during storage or reaction conditions?
- Thermal instability : Store at ≤4°C in inert atmospheres (argon/nitrogen).
- Hydrolysis sensitivity : Avoid prolonged exposure to moisture; use anhydrous solvents for reactions.
- Light sensitivity : Amber glassware or opaque containers prevent nitro group degradation .
Q. What computational tools are suitable for modeling interactions of this compound with biological targets?
Molecular docking (AutoDock Vina, Schrödinger Suite) and MD simulations (GROMACS) can predict binding affinities to enzymes like cyclooxygenase-2 (COX-2) or kinases. Focus on hydrogen-bonding interactions between carboxylic acid groups and active-site residues, supplemented by QSAR studies to optimize bioactivity .
Q. How should contradictory data on biological activity be resolved?
Example: Discrepancies in antibacterial IC₅₀ values may arise from assay conditions (e.g., pH affecting ionization of carboxylic acids). Standardize protocols by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
